molecular formula C10H9NO2 B073831 Methyl 1H-indole-2-carboxylate CAS No. 1202-04-6

Methyl 1H-indole-2-carboxylate

Cat. No. B073831
Key on ui cas rn: 1202-04-6
M. Wt: 175.18 g/mol
InChI Key: NQPIEWBAWBFGOB-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

To 300 ml of a methanol solution of 30.0 g (186.2 mmol) of 2-indolecarboxylic acid was dropwise added 44.3 g (372.3 mmol) of thionyl chloride at 0° C. The reaction mixture was refluxed for 2 hours and the solvent was then distilled off under reduced pressure. Ice water was poured onto the resulting residue. The mixture was made basic by the addition of concentrated ammonium hydroxide. The mixture was extracted three times with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 32.34 g (99.2%) of methyl 2-indolecarboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].S(Cl)(Cl)=O.[CH3:17]O>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH3:17])=[O:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
44.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water was poured onto the resulting residue
ADDITION
Type
ADDITION
Details
The mixture was made basic by the addition of concentrated ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.34 g
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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